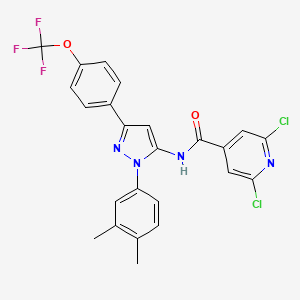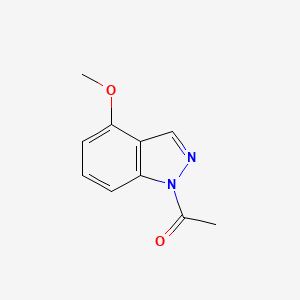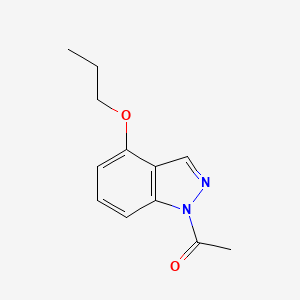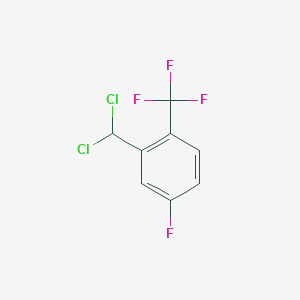![molecular formula C17H17FN4 B3043435 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine CAS No. 865658-83-9](/img/structure/B3043435.png)
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine
Overview
Description
. The compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propynyl group and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under suitable conditions to form 4-(4-fluorophenyl)piperazine.
Alkyne Addition: The next step involves the addition of a propynyl group to the piperazine derivative. This can be achieved through a Sonogashira coupling reaction, where the piperazine derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring. This can be achieved through a cyclization reaction involving the propynyl-piperazine derivative and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.
1-Benzylpiperazine: Contains a benzyl group instead of a fluorophenyl group.
Uniqueness
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine is unique due to the presence of the propynyl group and the pyrimidine ring, which confer distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4/c18-16-3-5-17(6-4-16)22-10-8-21(9-11-22)7-1-2-15-12-19-14-20-13-15/h3-6,12-14H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGAJXHZWWXOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CN=CN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171960 | |
| Record name | 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865658-83-9 | |
| Record name | 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865658-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)


![N-{1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-(tert-butyl)-2-methyl-3-furyl]-1H-pyrazol-5-yl}-2,6-dichloroisonicotinamide](/img/structure/B3043357.png)
![2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043358.png)
![N-[1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-furyl)-1H-pyrazol-5-yl]-2,6-dichloroisonicotinamide](/img/structure/B3043359.png)





![5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3043371.png)


